Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is recognized for its wide range of applications in medicinal chemistry, material science, and various industrial processes .
Mechanism of Action
Target of Action
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has been studied for its potential therapeutic applications .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to interact with their targets through a process of phosphorylation . This interaction can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that the compound may influence cellular signaling pathways related to inflammation and immune response.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with anti-proliferative activity against certain bacteria, such asS. pneumoniae , and have shown cytotoxic activity against human cancer cells .
Action Environment
It’s known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate are not fully explored yet. It is known that imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are involved in various biochemical reactions, interacting with different enzymes, proteins, and other biomolecules .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against certain types of cells . For instance, they have been found to be effective against colon cancer cell lines
Molecular Mechanism
It is known that imidazo[1,2-a]pyridine derivatives can undergo various reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against tuberculosis in BALB/c mice infected with Mtb H37Rv .
Metabolic Pathways
It is known that imidazo[1,2-a]pyridine derivatives can undergo various reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the nucleophilic addition of 2-aminopyridine under tandem oxidative annulation strategy .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalysts such as KI-Oxone and ultrasound-promoted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl Imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling may yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate has a broad range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
2-Ethyl-6-chloro Imidazo[1,2-a]pyridine: Known for its improved potency against certain bacterial strains.
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness: What sets this compound apart is its specific structural features and the versatility of its applications in various fields, from medicinal chemistry to material science .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUJITROXZCZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559314 | |
Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-52-2 | |
Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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